2-Hydroxy-5-piperazin-1-ylbenzoic acid
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Overview
Description
2-Hydroxy-5-piperazin-1-ylbenzoic acid is an organic compound with the molecular formula C11H14N2O3. It is known for its unique structure, which includes a piperazine ring attached to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-piperazin-1-ylbenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with piperazine under specific conditions. One common method includes:
Starting Materials: 2-Hydroxybenzoic acid and piperazine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours.
Purification: The product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-piperazin-1-ylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-Hydroxy-5-piperazin-1-ylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-piperazin-1-ylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the brain. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which may have therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid: Lacks the piperazine ring, making it less versatile in medicinal applications.
5-Piperazin-1-ylbenzoic acid: Lacks the hydroxyl group, which reduces its reactivity in certain chemical reactions.
Uniqueness
2-Hydroxy-5-piperazin-1-ylbenzoic acid is unique due to the presence of both a hydroxyl group and a piperazine ring, which allows it to participate in a wider range of chemical reactions and interact with various biological targets.
Properties
IUPAC Name |
2-hydroxy-5-piperazin-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-10-2-1-8(7-9(10)11(15)16)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKBWPCILQUSPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406247 |
Source
|
Record name | 2-hydroxy-5-piperazin-1-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446831-30-7 |
Source
|
Record name | 2-hydroxy-5-piperazin-1-ylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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